Nitromifene citrate

Estrogen receptor pharmacology Receptor kinetics Antiestrogen mechanism

Choose Nitromifene citrate for protocols demanding ultra‑rapid ER dissociation (t½ = 54 min; 250‑fold faster than tamoxifen). Its nitro‑dependent metabolic activation (20‑50× enhanced ER affinity via CI628M) and pyrrolidino‑driven calmodulin antagonism cannot be replicated by dimethylamino‑bearing congeners. Secure high‑purity material for investigations of ligand‑residence‑time outcomes, gut‑liver‑axis bioactivation, or ER/calmodulin dual‑target antiproliferation studies.

Molecular Formula C33H36N2O11
Molecular Weight 636.6 g/mol
CAS No. 5863-35-4
Cat. No. B1679005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitromifene citrate
CAS5863-35-4
SynonymsCI 628
CI-628
CI628
CN-55,945-27
CN-55945-27
Nitromifene
Nitromifene Citrate
Nitromifene Citrate (1:1)
Nitromifene, (E)-Isomer
Nitromifene, (Z)-Isomer
Nitromiphene
Molecular FormulaC33H36N2O11
Molecular Weight636.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C27H28N2O4.C6H8O7/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-16H,5-6,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b27-26-;
InChIKeyLHAPNDAERSFWSC-JTHROIFXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nitromifene Citrate (CAS 5863-35-4) Procurement Guide: Research-Grade Triphenylethylene Antiestrogen for Mechanistic Studies


Nitromifene citrate (developmental code CI-628; also CN-5518, CN-55945) is a nonsteroidal triphenylethylene selective estrogen receptor modulator (SERM) furnished as a 1:1 citrate salt [1]. Along with tamoxifen, nafoxidine, and clomifene, it belongs to the earliest generation of SERMs described in 1966, though it was never advanced to clinical marketing [2]. The compound is supplied as an (E)/(Z) geometric isomer mixture, with both isomers possessing similar antiestrogenic activity [3]. Its primary established mechanism is competitive antagonism of estrogen receptor (ER) binding, but its pharmacological profile is distinguished by exceptionally rapid ER dissociation kinetics, a unique nitro group-dependent metabolic pathway, and dual ER/calmodulin antagonism that collectively differentiate it from tamoxifen and other triphenylethylene congeners in research applications [4].

Why Tamoxifen or Nafoxidine Cannot Substitute for Nitromifene Citrate in Targeted Experimental Protocols


Triphenylethylene antiestrogens are not functionally interchangeable despite their shared core scaffold. Nitromifene citrate bears a nitro group at the ethene bridge and a pyrrolidinoethoxy side chain, structural features that confer metabolic, pharmacological, and physicochemical properties distinct from tamoxifen (dimethylaminoethoxy side chain, no nitro group) and nafoxidine [1]. In vitro, nitromifene dissociates from the estrogen receptor approximately 250-fold faster than estradiol (t½ = 54 min at 0 °C), a kinetic property that fundamentally alters its receptor activation profile relative to slower-dissociating congeners [2]. In vivo, nitromifene undergoes unique biotransformation via nitroreduction and ethene bond cleavage—metabolic routes unavailable to tamoxifen—generating a demethylated metabolite (CI628M) with 20- to 50-fold enhanced ER affinity [3]. Furthermore, the pyrrolidino side chain of nitromifene confers greater calmodulin antagonism potency than the dimethylamino side chain of tamoxifen, introducing an ER-independent antiproliferative mechanism whose contribution varies by congener [4]. Substituting tamoxifen for nitromifene citrate in protocols requiring rapid ER dissociation kinetics, nitroreduction-dependent metabolic activation, or combined ER/calmodulin target engagement would therefore alter experimental outcomes in ways that cannot be corrected by dose adjustment alone.

Nitromifene Citrate (CI-628): Quantitative Comparator Evidence for Informed Procurement Decisions


ER Dissociation Half-Life: Nitromifene vs. Estradiol — 250-Fold Faster Kinetics Defines Antagonist Character

Nitromifene (CI-628) dissociates from the cytoplasmic estrogen receptor with a half-life of 54 min at 0 °C, which is approximately 250-fold faster than the dissociation of estradiol from the same receptor [1]. The dissociation displays monophasic kinetics, and only a 2- to 3-fold decrease in dissociation rate occurs after incubation under receptor-activating conditions, in contrast to estradiol whose dissociation slows markedly upon receptor activation [1]. This rapid dissociation prevents stable formation of the activated 5S receptor complex; the CI-628-receptor complex sediments as a 4S (nonactivated) species even after warming, and only moderate nuclear translocation is achieved even at high concentrations (5–10 μM) of CI-628 compared to 20 nM estradiol [1]. For comparison, tamoxifen and its metabolites exhibit substantially slower ER dissociation, contributing to their mixed agonist/antagonist profile in a tissue-dependent manner.

Estrogen receptor pharmacology Receptor kinetics Antiestrogen mechanism

Metabolic Prodrug Activation: Parent CI628 vs. Demethylated Metabolite CI628M — 20- to 50-Fold Enhancement in ER Affinity

In mammary tumor cytosol in vitro, the parent compound CI628 competes with [³H]estradiol for estrogen receptor binding with a relative binding affinity (RBA) of only 5%, whereas its O-demethylated metabolite CI628M exhibits an RBA of 113% (estradiol = 100%) [1]. A parallel study in uterine cytosol confirmed this pattern: CI628 RBA = 11% vs. CI628M RBA = 135% [2]. This represents a 20- to 50-fold enhancement in receptor affinity upon metabolic conversion. Despite this dramatic in vitro affinity difference, both parent CI628 and metabolite CI628M are equally potent in vivo in the DMBA-induced rat mammary tumor model: daily administration of 25 or 100 μg of either compound elicits regression of the majority of established tumors, with comparable reductions in uterine weight and peroxidase activity [1]. The equipotency in vivo is attributed to rapid and efficient hepatic O-demethylation of the parent compound to CI628M, which then selectively accumulates in the nuclear estrogen receptor fraction [1]. By contrast, tamoxifen's primary metabolic activation pathway is 4-hydroxylation (not O-demethylation), yielding 4-hydroxytamoxifen with distinct pharmacokinetic properties.

Prodrug metabolism Estrogen receptor binding affinity In vivo/in vitro correlation

MCF-7 Breast Cancer Cell Antiproliferative Potency: Differential Activity of Parent Nitromifene and Its Metabolites

In MCF-7 human breast cancer cells, the parent compound nitromifene (compound 1) and its metabolites exhibit distinct antiproliferative and ER-binding profiles. The parent compound inhibits MCF-7 cell proliferation with an IC50 of 1.1 μM, while its ketone metabolite (compound 2) and lactam metabolite (compound 4) show IC50 values of 5.6 μM and 2.0 μM, respectively [1]. The corresponding ER affinities of these compounds are 1.7%, 0.1%, and 3.8% that of estradiol, respectively [1]. Notably, the antiproliferative effect of the lactam metabolite (4) was fully reversible by co-administration of estradiol, indicating an ER-mediated mechanism, whereas the ketone metabolite (2) was only partially reversible, suggesting contribution from ER-independent targets [1]. A third metabolite (compound 3), which does not interact with ER, still inhibited proliferation by 44% at 10 μM [1]. The growth suppression potencies of compounds 1 and 2 paralleled their calmodulin antagonist potencies, implicating calmodulin antagonism as a contributor to their anticancer effects distinct from ER blockade [1].

Breast cancer cell proliferation Antiestrogen metabolites MCF-7 assay

Calmodulin-Dependent cAMP Phosphodiesterase Antagonism: Pyrrolidino Side Chain Confers Enhanced Potency Over Dimethylamino Congeners

Among tamoxifen analogues, calmodulin-dependent cAMP phosphodiesterase (CaM-PDE) inhibitory potency is strongly influenced by the basic side chain structure. Tamoxifen (dimethylaminoethoxy side chain) inhibits CaM-PDE with an IC50 of 6.75 μM, whereas the most potent analogue identified—bearing a 4-iodine substituent and a pyrrolidino side chain—exhibits an IC50 of 1.4 μM, representing a 4.8-fold enhancement [1]. Nitromifene possesses this same pyrrolidinoethoxy side chain, and the Ruenitz et al. study directly demonstrated that MCF-7 cell growth suppression potencies of nitromifene and its ketone metabolite paralleled their calmodulin antagonist potencies, establishing a mechanistic link between calmodulin antagonism and antiproliferative effect [2]. For context, tamoxifen and nafoxidine inhibit CaM-PDE with Ki values of 5 μM and 8.5 μM, respectively [3], while estradiol is completely inactive in this assay [3]. The pyrrolidino side chain of nitromifene is thus structurally predisposed to more potent calmodulin antagonism than the dimethylamino side chain of tamoxifen, consistent with the structure-activity relationship defined by Rowlands et al. [1].

Calmodulin antagonism cAMP phosphodiesterase Triphenylethylene structure-activity relationship

Dopamine D2 Receptor Interaction: Triphenylethylene Class Effect with Implications for CNS Experimental Models

The nonsteroidal triphenylethylene antiestrogens—enclomiphene, nitromifene, tamoxifen, and zuclomiphene—all act as competitive inhibitors of [³H]spiroperidol binding to striatal dopamine D2 receptors with Ki values in the range of 4–12 μM [1]. This interaction is specific to the triphenylethylene class bearing a basic amine side chain; steroidal estrogens are far weaker: estradiol-17β exhibits a Ki of 480 μM, and diethylstilbestrol a Ki of 63 μM, both via noncompetitive inhibition [1]. The shared Ki range across all four triphenylethylenes tested indicates that dopamine D2 receptor engagement is a class-level property rather than a nitromifene-specific effect, but it is pharmacologically relevant for in vivo studies where CNS penetration occurs. Notably, tamoxifen and nitromifene citrate both strongly depressed sexual behavior and reduced androgen-dependent crowing behavior in Japanese quail, raising questions about the specificity of their antiestrogenic action in behavioral models [2].

Dopamine D2 receptor CNS side effects Triphenylethylene antiestrogens

E/Z Isomer Mixture Identity and Citrate Salt Stoichiometry: Quality Specifications for Reproducible Experimental Use

Nitromifene citrate is supplied as an (E)/(Z) geometric isomer mixture, and both isomers have been demonstrated to possess similar antiestrogenic activity [1]. This contrasts with tamoxifen, where trans-tamoxifen is antiestrogenic while cis-tamoxifen (ICI 47,699) is predominantly estrogenic, requiring isomer-specific quality control for experimental reproducibility [1]. Commercial nitromifene citrate (CAS 5863-35-4) is specified as a 1:1 citrate salt with citrate content verified at 27.59% by ion chromatography . Typical purity specifications are ≥96% by TLC (single spot, Rf = 0.55 in dichloromethane:methanol:ammonium hydroxide 9:1:0.1), with identity confirmed by ¹H-NMR and mass spectrometry . The compound appears as a yellow to orange solid with melting point >70 °C (decomposition) and limited solubility in DMSO and methanol (slightly soluble), being insoluble in water . These physical specifications are directly relevant to formulation for in vivo dosing, where the defined citrate stoichiometry enables accurate calculation of free base equivalent dosing.

Compound quality control Geometric isomerism Salt stoichiometry

Evidence-Anchored Application Scenarios for Nitromifene Citrate in Specialized Research Settings


Mechanistic Studies of Estrogen Receptor Residence Time and Antagonist Efficacy

Investigators requiring an antiestrogen with quantitatively defined, ultra-rapid ER dissociation kinetics should select nitromifene citrate. Its t½ of 54 min and 250-fold faster dissociation than estradiol [1] provide an experimental window to study the relationship between ligand residence time and transcriptional outcome that cannot be achieved with tamoxifen or its metabolites, which exhibit substantially slower off-rates. This scenario is directly supported by the De Boer et al. (1981) characterization of CI-628's inability to stably form the activated 5S receptor complex, linking rapid dissociation to antagonist character [1].

Prodrug Metabolism Studies: O-Demethylation-Dependent Activation of Triphenylethylene Antiestrogens

Nitromifene citrate serves as an investigational probe for studying the contribution of hepatic O-demethylation to antiestrogen bioactivation. The documented 20- to 50-fold enhancement in ER affinity upon conversion of CI628 to CI628M [2], coupled with the parallel in vivo equipotency of parent and metabolite in DMBA tumor regression [3], creates an experimentally tractable prodrug model system. This metabolic pathway (O-demethylation plus nitroreduction) is distinct from tamoxifen's 4-hydroxylation route and involves intestinal microflora-dependent biotransformation steps [4], enabling studies of gut-liver axis contributions to antiestrogen pharmacology.

Dual-Mechanism Antiproliferative Studies: Dissecting ER-Dependent vs. Calmodulin-Dependent Growth Inhibition

For experiments designed to separate ER-mediated from calmodulin-mediated antiproliferative effects, nitromifene provides a tool where both mechanisms are quantitatively profiled. The Ruenitz et al. (1989) study demonstrated that MCF-7 growth suppression potencies of nitromifene and its metabolites paralleled their calmodulin antagonist potencies but not their ER affinities [5]. The pyrrolidino side chain of nitromifene confers intrinsically greater calmodulin antagonist contribution than tamoxifen's dimethylamino side chain [6], allowing researchers to compare the relative contribution of these two mechanisms by selecting among triphenylethylene congeners with differing side chain structures.

Neuroendocrine and Behavioral Pharmacology: Controlled Study of Dopaminergic Off-Target Effects

In behavioral neuroscience or neuroendocrine protocols where antiestrogens are administered in vivo, nitromifene citrate's well-characterized dopamine D2 receptor interaction profile (Ki ~4–12 μM class range [7]) provides a documented baseline for interpreting whether observed effects are ER-mediated or dopaminergic. This is particularly relevant given evidence that nitromifene and tamoxifen both suppress androgen-dependent behaviors, suggesting non-ER-mediated CNS effects [8]. Investigators can use this known D2 affinity to include appropriate dopaminergic controls in their experimental design.

Quote Request

Request a Quote for Nitromifene citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.